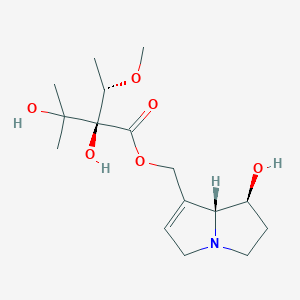

Europine

描述

属性

IUPAC Name |

[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2,3-dihydroxy-2-[(1S)-1-methoxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO6/c1-10(22-4)16(21,15(2,3)20)14(19)23-9-11-5-7-17-8-6-12(18)13(11)17/h5,10,12-13,18,20-21H,6-9H2,1-4H3/t10-,12-,13+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEMYFCJOCCUJN-VFFTVRQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OCC1=CCN2C1C(CC2)O)(C(C)(C)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@](C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)(C(C)(C)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570-19-4 | |

| Record name | Europine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=570-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Europine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EUROPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SLT0DSJ22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Solid-State Metathesis Using EuS Precursors

EuSO₄ is synthesized via exchange reactions between europium(II) sulfide (EuS) and metal sulfates. A representative protocol involves:

-

Reactants : EuS (99.9% purity) and anhydrous MgSO₄ in a 1:1 molar ratio.

-

Conditions : Heating at 800°C under argon for 12 hours.

-

Product : Phase-pure EuSO₄ with orthorhombic crystal structure (Pnma space group).

Key Data :

Hydrothermal Reduction of Eu³⁺

Aqueous routes enable nanoparticle synthesis:

-

Reductant : Zinc amalgam reduces Eu³⁺ to Eu²⁺ in 0.1 M H₂SO₄.

-

Precipitation : EuSO₄·H₂O crystallizes at 60°C, with dehydration at 150°C yielding anhydrous EuSO₄.

Advantages :

-

Avoids high-temperature processing.

-

Yields sub-100 nm particles suitable for optoelectronic thin films.

Preparation of Europium Oxides and Chalcogenides

Europium(II) Oxide (EuO)

Carbothermal Reduction :

Europium(III) Oxide (Eu₂O₃)

Thermal Decomposition :

Europium Sulfides (EuS, EuSe, EuTe)

Direct Combination :

Analytical Validation of Synthesis Products

X-Ray Diffraction (XRD)

Luminescence Spectroscopy

Thermogravimetric Analysis (TGA)

Challenges in Europium Compound Synthesis

Oxidation Sensitivity

化学反应分析

Types of Reactions

Europine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form N-oxides, which are common derivatives of pyrrolizidine alkaloids.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms, altering its biological activity.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical properties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to achieve oxidation.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to facilitate reduction reactions.

Substitution: Various nucleophiles and electrophiles are used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced pyrrolizidine derivatives, and substituted this compound compounds. These products often exhibit different biological activities compared to the parent compound.

科学研究应用

Chemical Properties of Europine

This compound is characterized by its complex structure, which includes a bicyclic framework typical of pyrrolizidine alkaloids. Its molecular formula is , and it exhibits notable biological activities, including cytotoxicity and potential therapeutic effects.

Scientific Research Applications

-

Pharmacological Research

- This compound has been studied for its cytotoxic properties against various cancer cell lines. Research indicates that this compound exhibits selective toxicity, making it a candidate for developing anti-cancer therapies. For instance, in vitro studies have shown its effectiveness against human leukemia cells, suggesting a mechanism that warrants further exploration .

-

Toxicological Studies

- As a member of the pyrrolizidine alkaloid family, this compound's toxicological profile has been examined in the context of food safety and environmental health. Studies indicate that exposure to this compound can lead to hepatotoxic effects, emphasizing the need for regulatory scrutiny in agricultural applications .

- Analytical Chemistry

Case Studies

作用机制

The mechanism of action of Europine involves its interaction with cellular macromolecules, leading to various biological effects. This compound can form covalent bonds with DNA and proteins, causing cellular damage and toxicity. The molecular targets include enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.

相似化合物的比较

Key Insights :

- Necine Base: this compound and heliotrine share the hepatotoxic heliotridine base, whereas echinatine contains non-toxic platynecine, rendering it less hazardous .

Metabolic Pathways

| Compound | HLM Metabolism | RLM Metabolism | Primary Metabolites |

|---|---|---|---|

| This compound | Minimal | High | Eur_M2 (demethylation), N-oxide |

| Heliotrine | Moderate | Moderate | Heliotridine base, N-oxide |

| Lasiocarpine | High | High | Dehydrolasiocarpine, N-oxide |

- This compound N-oxide is a stable metabolite detected in herbal infusions and spices, contributing to long-term exposure risks .

Occurrence in Food Products

This compound and its N-oxide are prevalent in herbs and teas:

| Food Product | Total PA Concentration (μg/kg) | Dominant PAs | Reference |

|---|---|---|---|

| Thyme | 553 ± 48 | Lasiocarpine, this compound N-oxide | [14] |

| Calendula | 23–113 | Intermedine N-oxide, this compound N-oxide | [9] |

| Cumin | 8515.0 | This compound N-oxide, Heliotrine N-oxide | [14] |

生物活性

Europine, a pyrrolizidine alkaloid, has garnered attention due to its diverse biological activities. This article explores the biochemical properties, pharmacological effects, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure typical of pyrrolizidine alkaloids, which often exhibit a range of biological activities. The molecular formula for this compound is C₁₃H₁₈N₂O₂, and it typically exists in various forms depending on its source. Its structural attributes contribute to its interaction with biological systems.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives of pyrrolizidine alkaloids, this compound was found to have notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations that inhibit bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 30 |

The data suggest that this compound's antimicrobial efficacy may be attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

2. Antioxidant Activity

This compound has also been studied for its antioxidant properties. Utilizing the DPPH radical scavenging assay, this compound demonstrated a dose-dependent increase in antioxidant activity. The half-maximal effective concentration (EC₅₀) was determined to be approximately 20 µg/mL, indicating its potential as a natural antioxidant agent.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 50 | 85 |

This antioxidant activity is crucial for mitigating oxidative stress-related diseases .

Case Study: Antimicrobial Efficacy

A detailed investigation was conducted on the antimicrobial effects of this compound against clinical isolates of pathogens. The study involved isolating bacteria from infected patients and testing their susceptibility to this compound. Results indicated that this compound effectively inhibited the growth of multidrug-resistant strains, highlighting its potential use in treating infections where conventional antibiotics fail.

Case Study: Antioxidant Potential

In another study focusing on the antioxidant capabilities of this compound, researchers evaluated its protective effects on human cell lines exposed to oxidative stress. Cells treated with this compound showed significantly reduced levels of reactive oxygen species (ROS), suggesting that this compound could play a role in preventing cellular damage associated with aging and chronic diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。